2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine
CAS No.:
Cat. No.: VC15974243
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) |
| Standard InChI Key | GJJKWEXNFKYXGR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C2=CC3=C(N2)N=CC=C3 |
Introduction
Chemical Identity and Structural Properties
2-(Piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1429088-05-0) belongs to the 7-azaindole family, a class of bicyclic aromatic compounds with a pyrrole ring fused to a pyridine ring . Its molecular formula is , yielding a molecular weight of 201.27 g/mol . The IUPAC name, 2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine, reflects the piperidine substituent at position 2 of the pyrrolopyridine core . Key identifiers include the SMILES string C1CCNC(C1)C2=CC3=C(N=CC=C3)N2 and InChIKey GJJKWEXNFKYXGR-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.27 g/mol | |
| XLogP | 1.6 | |
| Topological Polar Surface Area | 40.7 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The planar pyrrolopyridine system enables π-π stacking interactions, while the piperidine substituent introduces conformational flexibility, enhancing binding to biological targets .
Synthetic Routes and Challenges
Two primary strategies dominate the synthesis of pyrrolopyridine derivatives: (1) sequential cross-coupling reactions and (2) direct functionalization of preassembled cores .
Direct Functionalization of 7-Azaindoles
Alternative routes involve modifying preformed pyrrolo[2,3-b]pyridine scaffolds. For example, piperidine moieties are introduced via nucleophilic substitution or reductive amination . The Chem960 entry notes that 2-(piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine is synthesized through palladium-catalyzed coupling of bromopyrrolopyridine with piperidine derivatives .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Suzuki–Buchwald | 60–75 | SEM deprotection side reactions | |
| Direct functionalization | 45–65 | Regioselectivity control |
Pharmacological Applications
Kinase Inhibition
The 7-azaindole scaffold exhibits potent kinase inhibitory activity. In 2020, derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrated sub-nanomolar IC values against TNIK, a kinase regulating interleukin-2 (IL-2) secretion . Structural analogs of 2-(piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine suppressed IL-2 production in a concentration-dependent manner, suggesting immunomodulatory applications .
Protease Inhibition
Pyrrolo[2,3-b]pyridine derivatives modified at position 4 showed nanomolar affinity for HNE, a protease implicated in chronic obstructive pulmonary disease (COPD) . While the exact compound remains untested, its structural similarity to active inhibitors implies potential utility in respiratory therapeutics .
Future Directions
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Optimized Synthesis: Addressing SEM deprotection challenges through alternative protecting groups.
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Structure-Activity Relationships: Systematic exploration of piperidine substituents to enhance kinase selectivity.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
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